molecular formula C6H7BrN2OS B12869288 5-Bromo-thiazole-2-carboxylic acid dimethylamide CAS No. 1414958-22-7

5-Bromo-thiazole-2-carboxylic acid dimethylamide

Cat. No.: B12869288
CAS No.: 1414958-22-7
M. Wt: 235.10 g/mol
InChI Key: OCLMFOBJCJXZLF-UHFFFAOYSA-N
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Description

5-Bromo-thiazole-2-carboxylic acid dimethylamide is a valuable heterocyclic building block designed for pharmaceutical research and development. Compounds featuring the thiazole core are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and ability to interact with critical biological targets . This compound is specifically engineered as a key intermediate in the synthesis of more complex molecules. Its structure offers multiple sites for chemical modification; the bromine atom is amenable to cross-coupling reactions, while the dimethylamide group can influence the molecule's physicochemical properties and aid in forming hydrogen bonds with biological targets . Thiazole derivatives, including carboxamide-functionalized analogs, are extensively investigated for their potential as antitumor agents. Research indicates that such structures can function as potent inhibitors of kinase targets, such as c-Met, which is a critical receptor tyrosine kinase implicated in various cancers . As a versatile synthon, 5-Bromo-thiazole-2-carboxylic acid dimethylamide is an essential tool for chemists engaged in constructing novel compound libraries for high-throughput screening and for the discovery of new therapeutic agents. Please note: This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1414958-22-7

Molecular Formula

C6H7BrN2OS

Molecular Weight

235.10 g/mol

IUPAC Name

5-bromo-N,N-dimethyl-1,3-thiazole-2-carboxamide

InChI

InChI=1S/C6H7BrN2OS/c1-9(2)6(10)5-8-3-4(7)11-5/h3H,1-2H3

InChI Key

OCLMFOBJCJXZLF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=NC=C(S1)Br

Origin of Product

United States

Preparation Methods

The synthesis of 5-Bromo-thiazole-2-carboxylic acid dimethylamide can be achieved through several synthetic routes. One common method involves the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . This process results in the selective bromination at the 5th position of the thiazole ring. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Bromo-thiazole-2-carboxylic acid dimethylamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium ethoxide and other nucleophiles.

    Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives. For example, oxidation can introduce additional functional groups, while reduction can remove them.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules. These reactions often involve palladium-catalyzed cross-coupling with aryl or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with an amine can yield an amino-thiazole derivative .

Scientific Research Applications

5-Bromo-thiazole-2-carboxylic acid dimethylamide has several scientific research applications:

    Medicinal Chemistry: Thiazole derivatives, including this compound, are studied for their potential as antimicrobial, antiviral, and anticancer agents.

    Biology: The compound is used in biological studies to understand the role of thiazole derivatives in cellular processes. It can act as a probe to investigate enzyme activities and metabolic pathways.

    Materials Science: Thiazole derivatives are explored for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Agriculture: The compound can be used as a precursor for the synthesis of agrochemicals, including fungicides and herbicides.

Mechanism of Action

The mechanism of action of 5-Bromo-thiazole-2-carboxylic acid dimethylamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Thiazole Family

5-Bromo-2-ethyl-4-methylthiazole (CAS 863190-90-3)
  • Structure : Differs by having an ethyl group at the 2-position and a methyl group at the 4-position instead of the dimethylamide.
  • Applications : Primarily used as a ligand in coordination chemistry due to its steric and electronic properties .
2-Amino-5-bromo-4-methylthiazole (CAS 3034-57-9)
  • Structure: Features an amino group at the 2-position and a methyl group at the 4-position.
  • Reactivity: The amino group enables participation in condensation reactions, unlike the dimethylamide group, which is less nucleophilic.
  • Applications : A precursor in the synthesis of antifungal agents .
5-Bromo-2-(tert-butyldimethylsilyl)-4-methylthiazole (CAS 1245782-59-5)
  • Structure : Contains a bulky tert-butyldimethylsilyl (TBS) group at the 2-position.
  • Reactivity : The TBS group enhances stability toward electrophilic substitution but complicates further functionalization compared to the dimethylamide.
  • Physical Properties : Higher molar mass (292.31 g/mol ) due to the silyl group, leading to lower solubility in polar solvents .

Heterocyclic Analogues with Bromo and Amide Substituents

5-Bromo-N-(4-methyl-1,3-thiazol-2-yl)furan-2-carboxamide (CAS 551907-13-2)
  • Structure : Replaces the thiazole ring with a furan core but retains the bromo and amide groups.
  • Reactivity : The furan ring is more electron-rich, increasing susceptibility to electrophilic aromatic substitution.
  • Applications : Used in the development of kinase inhibitors due to improved π-π stacking interactions .
5-Bromo-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide (CAS 477546-49-9)
  • Structure : Substitutes the thiazole with a thiophene ring and includes an oxazole substituent.
  • Reactivity : The thiophene’s sulfur atom enhances conjugation, while the oxazole group introduces additional hydrogen-bonding sites.
  • Bioactivity : Shows higher antimicrobial activity compared to thiazole analogues due to improved membrane penetration .

Functional Group Comparison

Compound Core Heterocycle 2-Position Substituent 5-Position Substituent Molar Mass (g/mol)
5-Bromo-thiazole-2-carboxylic acid dimethylamide Thiazole Dimethylamide Bromine 235.10
5-Bromo-2-ethyl-4-methylthiazole Thiazole Ethyl Bromine 206.12
5-Bromo-N-(4-methyl-thiazol-2-yl)furan-2-carboxamide Furan 4-Methylthiazole amide Bromine 311.17
5-Bromo-N-(5-methyl-oxazol-3-yl)thiophene-2-carboxamide Thiophene 5-Methyloxazole amide Bromine 297.15

Key Research Findings

Reactivity: The dimethylamide group in 5-bromo-thiazole-2-carboxylic acid dimethylamide stabilizes the thiazole ring against nucleophilic substitution at the 2-position, unlike brominated thiazoles with alkyl or amino groups, which undergo rapid substitution .

Solubility : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the dimethylamide’s hydrogen-bond acceptor capacity, whereas analogues with hydrophobic groups (e.g., TBS) show reduced solubility .

Synthetic Utility : It serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, leveraging the bromine atom for palladium-catalyzed coupling .

Biological Activity

5-Bromo-thiazole-2-carboxylic acid dimethylamide (CAS Number: 957346-62-2) is a compound characterized by its thiazole ring structure, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial properties, interactions with biological targets, and potential applications in drug development.

Chemical Structure and Properties

The chemical structure of 5-bromo-thiazole-2-carboxylic acid dimethylamide features a bromine atom attached to a thiazole ring, which is further substituted with a carboxylic acid and a dimethylamide group. The molecular formula is C6H6BrN2O2SC_6H_6BrN_2O_2S. The thiazole ring contributes to the compound's unique reactivity and pharmacological properties.

Biological Activity Overview

Compounds containing thiazole rings have been associated with various pharmacological effects, including:

  • Antimicrobial Activity : Thiazole derivatives often exhibit significant antibacterial and antifungal properties.
  • Anticancer Potential : Some studies suggest that thiazole-containing compounds may have cytotoxic effects against cancer cell lines.
  • Enzyme Inhibition : Interaction studies indicate potential binding affinity to various enzymes and receptors.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of thiazole derivatives, including 5-bromo-thiazole-2-carboxylic acid dimethylamide. For instance, a series of thiazoles were synthesized and tested for their antimicrobial properties against various bacterial strains. The results indicated that certain derivatives exhibited activity comparable to standard antibiotics like Ciprofloxacin .

Table 1: Antimicrobial Activity of Thiazole Derivatives

Compound NameBacterial StrainInhibition Zone (mm)Comparison
Compound 3E. cloacae23Similar to Ciprofloxacin
Compound 4E. coli22Moderate activity
Compound 4C. albicans19Moderate activity

The biological activity of 5-bromo-thiazole-2-carboxylic acid dimethylamide can be attributed to its ability to interact with specific biological targets. Studies utilizing techniques such as molecular docking and binding affinity assays have shown that this compound can inhibit key enzymes involved in bacterial metabolism and proliferation.

Case Studies and Research Findings

  • Antibacterial Studies : A study conducted on various thiazole derivatives revealed that compounds with specific substitutions on the thiazole ring exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the bromine atom was found to be crucial for maintaining this activity .
  • Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives of thiazoles, including those structurally similar to 5-bromo-thiazole-2-carboxylic acid dimethylamide, displayed cytotoxic effects against several cancer cell lines. For example, derivatives showed IC50 values in the low micromolar range against human cervical cancer cells (HeLa) and colon adenocarcinoma cells (Caco-2) .
  • Enzyme Interaction Studies : Binding studies indicated that 5-bromo-thiazole-2-carboxylic acid dimethylamide could effectively inhibit certain enzymes involved in bacterial resistance mechanisms, thereby enhancing its potential as an antimicrobial agent.

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